
2-Methylsulfanyl-3-propylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylsulfanyl-3-propylquinazolin-4-one, also known as MPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPQ is a member of the quinazolinone family of compounds, which are known to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
作用機序
The exact mechanism of action of 2-Methylsulfanyl-3-propylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have a wide range of biochemical and physiological effects. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have anti-inflammatory and antioxidant properties, and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to have neuroprotective effects, and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its potent antitumor activity. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study in cancer research. However, one of the limitations of using 2-Methylsulfanyl-3-propylquinazolin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of 2-Methylsulfanyl-3-propylquinazolin-4-one. One area of research that is currently being explored is the development of novel 2-Methylsulfanyl-3-propylquinazolin-4-one derivatives with improved solubility and bioavailability. Another area of research is the study of 2-Methylsulfanyl-3-propylquinazolin-4-one in combination with other anticancer agents, with the goal of developing more effective cancer treatments. Additionally, 2-Methylsulfanyl-3-propylquinazolin-4-one has been studied for its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, and further research in these areas may yield promising results.
合成法
The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one involves the reaction of 2-methylthio-3-propylquinazolin-4-one with an alkyl halide in the presence of a base. The reaction proceeds via an S-alkylation mechanism, resulting in the formation of 2-Methylsulfanyl-3-propylquinazolin-4-one. The synthesis of 2-Methylsulfanyl-3-propylquinazolin-4-one has been well-established in the literature, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
2-Methylsulfanyl-3-propylquinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Methylsulfanyl-3-propylquinazolin-4-one is in the field of cancer research. 2-Methylsulfanyl-3-propylquinazolin-4-one has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. 2-Methylsulfanyl-3-propylquinazolin-4-one has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
特性
IUPAC Name |
2-methylsulfanyl-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINMNCNGNJCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-3-propylquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)

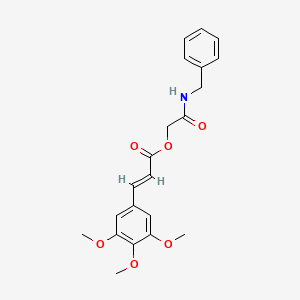
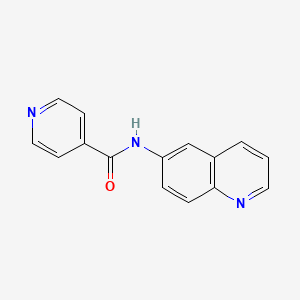
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)
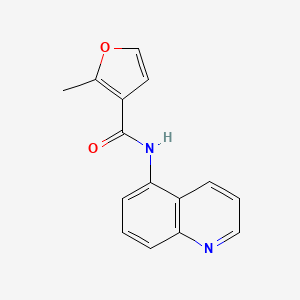
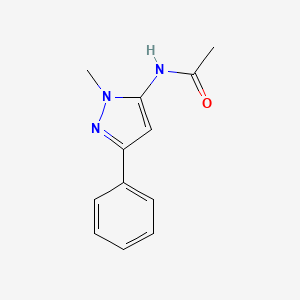


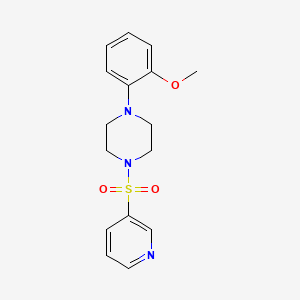
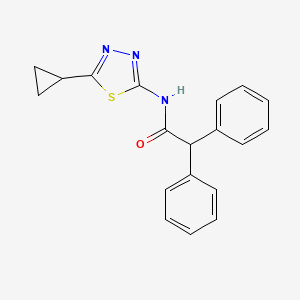

![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)